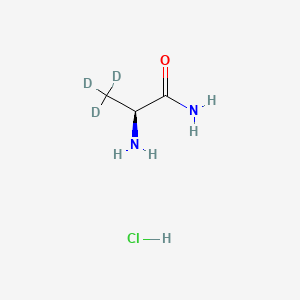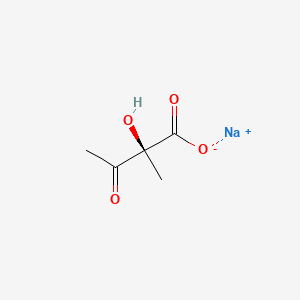
Methoxy Montelukast Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy Montelukast Methyl Ester is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Montelukast Methyl Ester typically involves the esterification of Montelukast with methanol in the presence of an acid catalyst. One common method includes the use of Fischer esterification, where Montelukast is reacted with methanol under acidic conditions to form the methyl ester . Another approach involves the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on minimizing impurities and optimizing yield. For instance, a modified Mizoroki-Heck reaction followed by asymmetric reduction has been reported for the synthesis of Montelukast intermediates, which can then be esterified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy Montelukast Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield Montelukast and methanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Typically involves primary or secondary amines under mild conditions.
Major Products
Hydrolysis: Montelukast and methanol.
Reduction: Montelukast alcohol.
Aminolysis: Montelukast amide.
Wissenschaftliche Forschungsanwendungen
Methoxy Montelukast Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various Montelukast derivatives.
Biology: Studied for its potential effects on leukotriene pathways and inflammation.
Medicine: Investigated for its therapeutic potential in treating asthma and allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Methoxy Montelukast Methyl Ester exerts its effects by acting as a leukotriene receptor antagonist. It binds to cysteinyl leukotriene receptors, particularly type-1 receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators . This inhibition reduces bronchoconstriction, inflammation, and mucus production, making it effective in managing asthma and allergic rhinitis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montelukast: The parent compound, primarily used in asthma treatment.
Methoxy Montelukast: A derivative with similar pharmacological properties.
Montelukast Sodium: The sodium salt form used in clinical settings.
Uniqueness
Methoxy Montelukast Methyl Ester is unique due to its ester functional group, which can be hydrolyzed to release the active Montelukast. This property allows for potential controlled release formulations and targeted delivery in pharmaceutical applications .
Eigenschaften
Molekularformel |
C16H22N6O5 |
|---|---|
Molekulargewicht |
378.38 g/mol |
IUPAC-Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
AWSHMYLTFNJSDF-HBNTYKKESA-N |
Isomerische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


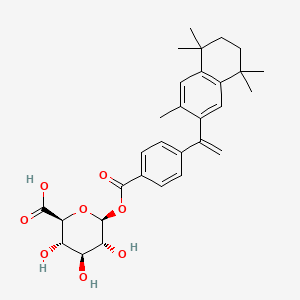
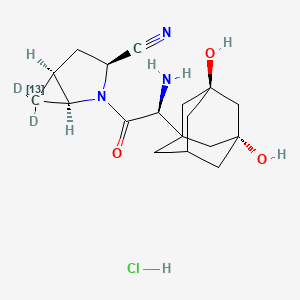
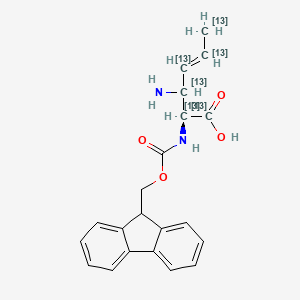
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
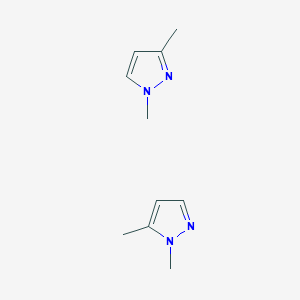

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
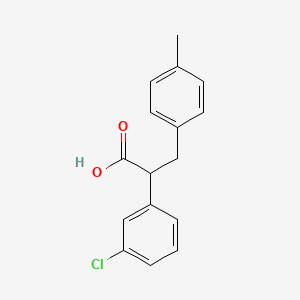
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

